molecular formula C21H20ClNO2S B2656389 3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide CAS No. 2380188-15-6

3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide

Cat. No.: B2656389
CAS No.: 2380188-15-6
M. Wt: 385.91
InChI Key: YXUARHJLVVSDOG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide is a complex organic compound that features a chlorophenyl group, a hydroxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.

    Hydroxyphenyl Addition: The imine is then reacted with 4-(thiophen-2-yl)phenylboronic acid in the presence of a palladium catalyst to form the hydroxyphenyl intermediate.

    Amidation: The hydroxyphenyl intermediate is then subjected to amidation with propanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
  • 3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide

Uniqueness

3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2S/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUARHJLVVSDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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